
sodium 2-methoxy-2-oxoethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methoxy-2-oxoethane-1-sulfinate (C2H4NaO4S), also known as methanesulfinate, is an organic compound belonging to the family of sulfinates. It is an important intermediate in a variety of chemical syntheses, and is used in a wide range of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound, with a molecular weight of 128.1 g/mol.
Mécanisme D'action
Methanesulfinate is an important intermediate in a variety of chemical syntheses, and its mechanism of action is based on its ability to act as a nucleophile. In the presence of a strong acid, such as sulfuric acid, it can react with an electrophile, such as an alkyl halide, to form a new covalent bond. This reaction is known as an SN2 reaction, and is the basis for a variety of organic syntheses.
Biochemical and Physiological Effects
Methanesulfinate has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methanesulfinate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an attractive reagent for a variety of chemical syntheses. Additionally, it is a water-soluble compound, making it easy to work with in aqueous solutions. However, its low solubility in organic solvents can be problematic in certain experiments, and it can be toxic if handled improperly.
Orientations Futures
There are a number of potential future directions for the use of sodium 2-methoxy-2-oxoethane-1-sulfinatenate in scientific research. One potential application is as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene. Furthermore, its potential as an inhibitor of the enzyme COX-2 could be explored further, as this could lead to the development of new drugs to treat a variety of diseases. Finally, its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent could be further investigated, as this could lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
Methanesulfinate can be synthesized through a variety of methods, including the direct reaction of methanol with sulfur dioxide in the presence of a base, such as sodium hydroxide. It can also be synthesized through the reaction of sodium ethoxide with sulfur dioxide, or through the reaction of sodium sulfite with methyl chloride.
Applications De Recherche Scientifique
Methanesulfinate has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as indoles and furans, as well as in the synthesis of amines, alcohols, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene.
Propriétés
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

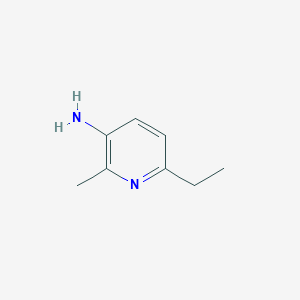
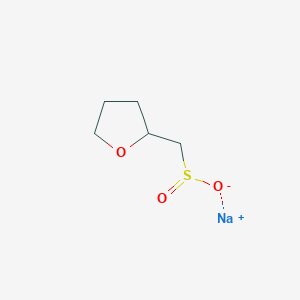
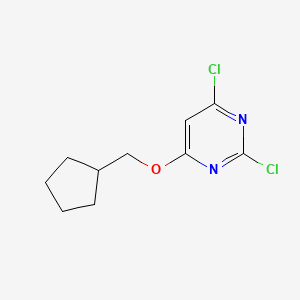
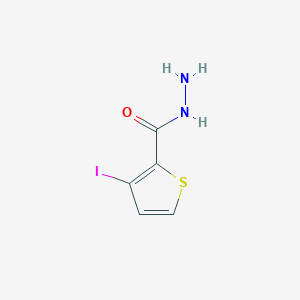
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
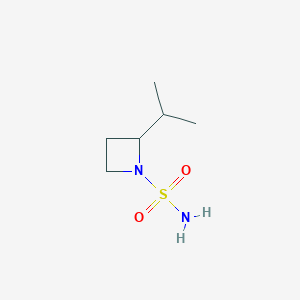
![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
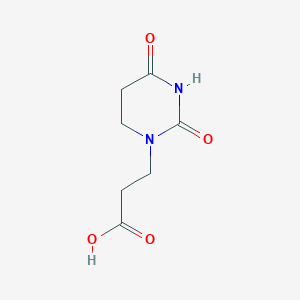
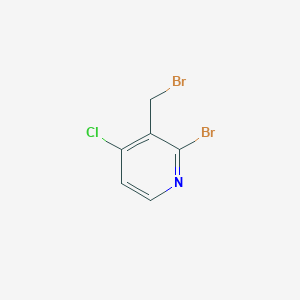
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)